Tebuquine
Overview
Description
- Tebuquine is a synthetic compound that does not occur naturally. It is primarily used as an antimalarial drug.
- Technically, this compound is part of the human exposome , which encompasses all the exposures an individual encounters throughout their lifetime and how those exposures relate to health .
Preparation Methods
- Tebuquine can be synthesized through various routes. One common method involves starting from p-chloroiodobenzene as a raw material.
- The synthetic process typically includes cyclization reactions and functional group transformations to yield this compound.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Tebuquine undergoes several types of reactions, including oxidation , reduction , and substitution .
- Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
- Major products formed from these reactions include various derivatives of this compound.
Scientific Research Applications
- Tebuquine has applications beyond antimalarial use:
Chemistry: It serves as a valuable synthetic intermediate for other compounds.
Biology: Researchers study its effects on cellular processes and potential therapeutic applications.
Medicine: Besides antimalarial properties, it may have applications in treating other diseases.
Industry: this compound’s derivatives find use in the pharmaceutical and agrochemical sectors.
Mechanism of Action
- Tebuquine’s antimalarial activity involves targeting the Plasmodium parasite.
- It interferes with heme detoxification, disrupting the parasite’s ability to neutralize toxic heme by converting it into hemozoin.
- Molecular targets include heme polymerase and hemozoin formation pathways.
Comparison with Similar Compounds
- Tebuquine shares similarities with other antimalarial drugs, such as chloroquine and quinine .
- Its uniqueness lies in its improved efficacy against chloroquine-resistant strains of Plasmodium falciparum .
Biological Activity
Tebuquine, a member of the 4-aminoquinoline class, is recognized for its potent antimalarial properties. This compound has been extensively studied for its efficacy against various strains of the malaria parasite, particularly Plasmodium falciparum. The following sections detail the synthesis, biological activity, and research findings associated with this compound.
Synthesis of this compound
This compound is synthesized through a series of chemical reactions involving 4-aminoquinoline derivatives. A notable synthetic route employs a palladium-catalyzed Suzuki reaction, allowing for the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain. This method has led to the development of various analogues with modified properties and enhanced biological activities .
Key Synthetic Steps
- Starting Materials : Substituted 1-phenyl-2-propanones are utilized.
- Intermediate Formation : The synthesis progresses through the formation of 5-nitro[1,1'-biphenyl]-2-ols.
- Final Condensation : The final product is obtained by condensing with 4,7-dichloroquinoline or its N-oxide derivatives.
Antimalarial Efficacy
This compound exhibits significant antimalarial activity, outperforming traditional drugs such as chloroquine and amodiaquine in both in vitro and in vivo studies. It has demonstrated high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, particularly the HB3 and K1 strains .
Comparative Antimalarial Potency
Compound | Activity Against HB3 | Activity Against K1 |
---|---|---|
This compound | Highly Active | Highly Active |
Amodiaquine | Moderate | Low |
Chloroquine | Moderate | Low |
The mechanism of action for this compound involves:
- Heme Polymerization Inhibition : this compound interferes with the polymerization of heme, a critical process for the malaria parasite's survival .
- Cellular Accumulation : Studies indicate a strong correlation between the cellular accumulation of this compound analogues and their respective IC50 values, suggesting that higher accumulation leads to increased efficacy .
Pharmacokinetics
Research indicates that this compound possesses favorable pharmacokinetic properties, including prolonged protection against malaria after oral administration. This characteristic makes it a candidate for further clinical trials .
Case Studies and Research Findings
Several studies have highlighted this compound's effectiveness and potential for development into a therapeutic agent:
- In Vivo Studies : In mouse models infected with Plasmodium berghei, this compound demonstrated high survival rates compared to control groups. The mean survival time was significantly extended in treated mice, confirming its antimalarial activity .
- Molecular Modeling : Advanced molecular modeling techniques have shown that this compound interacts favorably with the proposed cellular receptor heme, exhibiting optimal interaction energies compared to other compounds in its class .
- Resistance Studies : Ongoing research aims to understand the mechanisms behind drug resistance in malaria parasites and how this compound can be optimized to overcome these challenges. Its structural modifications have been explored to enhance potency while minimizing toxicity .
Properties
CAS No. |
74129-03-6 |
---|---|
Molecular Formula |
C26H25Cl2N3O |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31) |
InChI Key |
BCHMRNALCJISMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
74129-03-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tebuquine; CI-897; CI897; CI 897; WR-228,258; WR 228,258; WR228,258; WR-228258; WR 228258; WR228258. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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